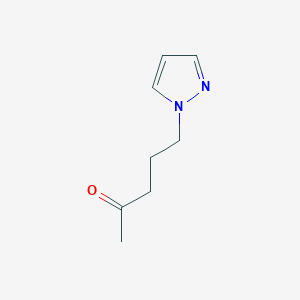![molecular formula C11H18N4O4S B13538680 tert-butyl3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13538680.png)
tert-butyl3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique pyrazolo[1,5-a]pyrazine core structure, which is functionalized with a sulfamoyl group and a tert-butyl ester group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
化学反応の分析
Types of Reactions
tert-Butyl 3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: The compound can be reduced to modify the pyrazolo[1,5-a]pyrazine core or the sulfamoyl group.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfamoyl group can yield sulfonic acid derivatives, while substitution of the tert-butyl ester group can produce a variety of esters or amides .
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
作用機序
The mechanism of action of tert-butyl 3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfamoyl group and the pyrazolo[1,5-a]pyrazine core may play key roles in these interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
tert-Butyl 3-(methylsulfamoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate: This compound has a similar structure but with a methylsulfamoyl group instead of a sulfamoyl group.
tert-Butyl 3-(fluorosulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate: This compound features a fluorosulfonyl group, which imparts different chemical properties.
Uniqueness
tert-Butyl 3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is unique due to the presence of the sulfamoyl group, which can participate in a variety of chemical reactions and interactions.
特性
分子式 |
C11H18N4O4S |
|---|---|
分子量 |
302.35 g/mol |
IUPAC名 |
tert-butyl 3-sulfamoyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C11H18N4O4S/c1-11(2,3)19-10(16)14-4-5-15-8(7-14)9(6-13-15)20(12,17)18/h6H,4-5,7H2,1-3H3,(H2,12,17,18) |
InChIキー |
CZCWIMKHTAIYNE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)S(=O)(=O)N)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13538600.png)





![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride](/img/structure/B13538642.png)






